molecular formula C14H16ClN3O2S B6440711 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549050-90-8

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No. B6440711
CAS RN: 2549050-90-8
M. Wt: 325.8 g/mol
InChI Key: PAENIWIUTAHIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, also known as CBA-MP, is an organic compound that has been extensively studied in recent years due to its potential application in the field of medicinal chemistry. CBA-MP is a highly versatile compound that can be used in a variety of ways, including as a precursor for the synthesis of various drugs and as a building block for the development of novel therapeutic agents.

Scientific Research Applications

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been used in a variety of scientific research applications, including as a key component in the synthesis of various drugs and as a building block for the development of novel therapeutic agents. It has also been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of drugs on the human body. Additionally, 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of drug metabolism.

Mechanism of Action

The exact mechanism of action of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is not yet fully understood, however, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. It is believed that 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is converted into an active form by the action of enzymes in the body, which then leads to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole are still being studied, however, it is believed to have a number of beneficial effects on the human body. It is believed to have anti-inflammatory, analgesic, and antipyretic properties, as well as being a potential anti-cancer agent. Additionally, 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been shown to have a protective effect on the liver, as well as having potential anticonvulsant and antiepileptic properties.

Advantages and Limitations for Lab Experiments

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has a number of advantages for use in laboratory experiments, such as its low cost, ease of synthesis, and high purity. Additionally, it is a highly versatile compound that can be used in a variety of ways, making it ideal for use in a wide range of laboratory experiments. The main limitation of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is that its exact mechanism of action is still not fully understood, and further research is needed to better understand its effects.

Future Directions

There are a number of potential future directions for the use of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, including its use in the development of novel therapeutic agents, its use in the study of drug metabolism and pharmacokinetics, and its use in the study of the biochemical and physiological effects of drugs. Additionally, further research is needed to better understand the exact mechanism of action of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole and its potential therapeutic applications. Finally, further research is needed to investigate the potential side effects of 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, as well as its potential interactions with other drugs.

Synthesis Methods

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is synthesized via a multi-step process that begins with the reaction of 2-chlorobenzenesulfonyl chloride with 1-azetidin-3-ylmethyl-4-methyl-1H-pyrazole to form the desired product. This reaction is typically performed in aqueous medium at room temperature and is followed by the addition of a base such as sodium hydroxide. The resulting product is then purified by recrystallization and dried to obtain the desired compound.

properties

IUPAC Name

1-[[1-(2-chlorophenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-11-6-16-17(7-11)8-12-9-18(10-12)21(19,20)14-5-3-2-4-13(14)15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENIWIUTAHIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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